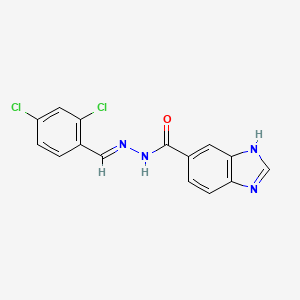
N'-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
The synthesis of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Analyse Des Réactions Chimiques
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with cellular targets, leading to the disruption of essential biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and fungal cell membranes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other Schiff bases and hydrazone derivatives:
N’-(2,4-Dichlorobenzylidene)cyclohexanecarbohydrazide: Similar in structure but with a cyclohexane ring instead of a benzimidazole moiety.
N’-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide: Contains a piperidine ring, which may confer different biological activities.
N’-(2,4-Dichlorobenzylidene)-1-naphthohydrazide: Features a naphthalene ring, potentially altering its chemical reactivity and biological properties.
These comparisons highlight the unique structural features of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide, which contribute to its distinct chemical and biological activities.
Propriétés
Formule moléculaire |
C15H10Cl2N4O |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-3-1-10(12(17)6-11)7-20-21-15(22)9-2-4-13-14(5-9)19-8-18-13/h1-8H,(H,18,19)(H,21,22)/b20-7+ |
Clé InChI |
INSCAFMGYGRJSL-IFRROFPPSA-N |
SMILES isomérique |
C1=CC2=C(C=C1C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)NC=N2 |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15077815.png)
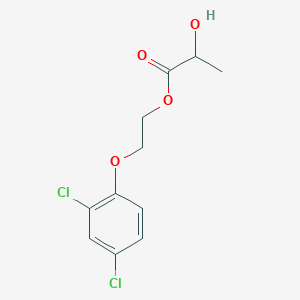
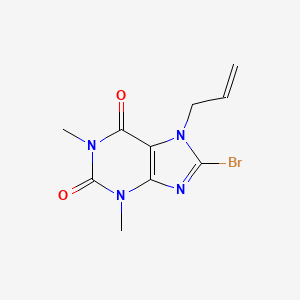

![methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077832.png)
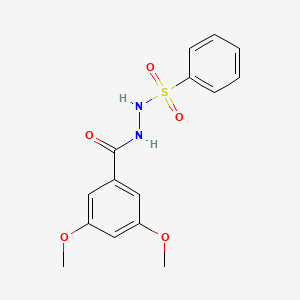
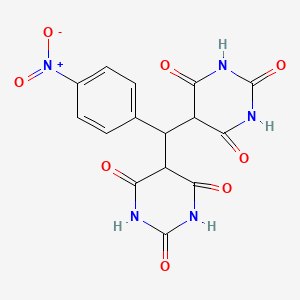
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077849.png)
![Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B15077852.png)
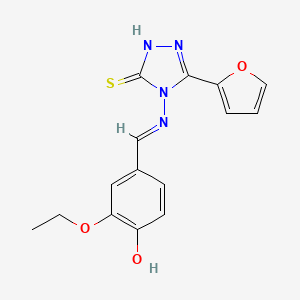

![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077898.png)
